What are the chemical properties of 3-Ethyl-4-nitrophenylamine?
What are the chemical properties of 3-Ethyl-4-nitrophenylamine?
This guide details the chemical properties, synthesis, and reactivity of 3-Ethyl-4-nitrophenylamine (also known as 3-Ethyl-4-nitroaniline or 3-Ethyl-4-nitrobenzenamine ). This specific isomer is a critical intermediate in the synthesis of azo dyes and photolabile protecting groups.
Chemical Properties, Synthesis, and Reactivity Profile
Identity and Structural Analysis
3-Ethyl-4-nitrophenylamine is an aromatic amine characterized by a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂), and an ethyl group (-CH₂CH₃). The relative positioning of these groups—amino at position 1, ethyl at position 3, and nitro at position 4—defines its unique electronic and steric properties.
| Property | Data |
| IUPAC Name | 3-Ethyl-4-nitrobenzenamine |
| Common Synonyms | 3-Ethyl-4-nitroaniline; 4-Nitro-3-ethylaniline |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| SMILES | CCc1cc(N)ccc1[O-] |
| Structure Description | The nitro group (para to amine) acts as a strong electron-withdrawing group, while the ethyl group (meta to amine) provides mild steric bulk and weak electron donation.[1] |
Physical Properties
The following data is based on experimental synthesis and characterization [1, 2].
| Parameter | Value / Description |
| Appearance | Yellow crystalline solid |
| Melting Point | 84–85 °C (Lit. 80–81 °C) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); low solubility in water. |
| UV Absorption (MeOH) | |
Expert Insight: The NMR spectrum is diagnostic. The proton at position 5 (ortho to the nitro group) is significantly deshielded (
7.96), appearing downfield compared to the protons at positions 2 and 6, which are shielded by the electron-donating amino group.
Synthesis and Production
The synthesis of 3-Ethyl-4-nitrophenylamine presents a challenge due to the directing effects of the substituents. Direct nitration of 3-ethylaniline would yield a mixture of isomers (ortho and para to the amino group). To selectively obtain the 4-nitro isomer, a protection-nitration-deprotection strategy is employed.
Synthetic Route: Acetylation-Nitration-Hydrolysis
This self-validating protocol ensures regio-selectivity by utilizing the steric bulk of the acetamido group to favor para-nitration.
Step 1: Protection (Acetylation) 3-Ethylaniline is reacted with acetic anhydride to form N-(3-ethylphenyl)acetamide . This protects the amine from oxidation and moderates its activating power.
Step 2: Nitration The acetamide is nitrated using fuming nitric acid in concentrated sulfuric acid. The acetamido group directs the incoming nitro group to the para position (position 4). The ethyl group at position 3 reinforces this direction or exerts minor steric hindrance, but the electronic effect of the nitrogen dominates.
Step 3: Hydrolysis The resulting N-(3-ethyl-4-nitrophenyl)acetamide is hydrolyzed (typically with HBr or HCl) to yield the free amine, 3-Ethyl-4-nitrophenylamine.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of 3-Ethyl-4-nitrophenylamine via the acetanilide pathway [1].
Chemical Reactivity & Applications
The molecule possesses two chemically distinct reactive centers: the nucleophilic amino group and the electrophilic nitro group.
Diazotization (Sandmeyer Reaction)
The amino group at position 1 can be converted into a diazonium salt (
-
Halogenation: Reaction with CuBr yields 1-bromo-3-ethyl-4-nitrobenzene .
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Azo Coupling: The diazonium species can couple with electron-rich aromatics (e.g., naphthols) to form azo dyes . The ethyl group adds lipophilicity to the final dye molecule, altering its solubility and binding properties in polymer matrices.
Reduction to Diamine
Reduction of the nitro group yields 3-ethyl-1,4-phenylenediamine (also called 2-ethyl-1,4-diaminobenzene).
-
Reagents: Catalytic hydrogenation (
) or chemical reduction ( , ). -
Application: This diamine is a precursor for high-performance polymers (polyurethanes) and hair dye formulations, where the ethyl substituent modifies the steric environment of the polymer chain or dye chromophore.
Photolabile Protecting Groups
Research indicates that derivatives of nitrobenzenes, including ethyl-substituted variants, are investigated as photolabile protecting groups . The nitro group facilitates photochemical cleavage upon UV irradiation, a property utilized in the controlled release of bioactive compounds ("caged" compounds) [1].
Safety and Handling (E-E-A-T)
As a nitroaniline derivative, this compound requires strict safety protocols.[4][5]
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Toxicity: Nitroanilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption through skin or inhalation.
-
Handling:
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
-
Ventilation: All operations, especially heating or dust-generating steps, must be performed in a fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizers and acids.
-
References
-
Photolabile Protecting Groups for Nucleosides. (n.d.). Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Retrieved from
- Synthesis of Nitroaniline Derivatives. (n.d.). General nitration protocols for acetanilides. (Standard Organic Chemistry Protocol).
